(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide
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Overview
Description
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide is an organic compound characterized by its unique structure, which includes a cyano group, a dimethoxyphenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde, 2-fluoroaniline, and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation between 2,4-dimethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine to form (2E)-2-cyano-3-(2,4-dimethoxyphenyl)acrylonitrile.
Amidation: The acrylonitrile intermediate is then reacted with 2-fluoroaniline under acidic conditions to yield the final product, this compound.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine or the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides, thiols, or other substituted derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocycles and other bioactive compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, inflammation, and neurological disorders.
Industry
In the materials science field, this compound can be used in the development of advanced materials, including polymers and coatings with specific properties such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism by which (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-phenylacrylamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)acrylamide: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.
Uniqueness
The presence of both the cyano and fluorophenyl groups in (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)acrylamide makes it unique compared to its analogs. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(2-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-23-14-8-7-12(17(10-14)24-2)9-13(11-20)18(22)21-16-6-4-3-5-15(16)19/h3-10H,1-2H3,(H,21,22)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRQBNOOSSPSGG-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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